molecular formula C9H13NO B6211039 [2-(aminomethyl)-6-methylphenyl]methanol CAS No. 2055593-84-3

[2-(aminomethyl)-6-methylphenyl]methanol

Cat. No.: B6211039
CAS No.: 2055593-84-3
M. Wt: 151.2
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Description

[2-(Aminomethyl)-6-methylphenyl]methanol is a benzyl alcohol derivative with an aminomethyl (-CH2NH2) group at the 2-position and a methyl (-CH3) group at the 6-position of the aromatic ring. This structure combines hydrophilic (methanol, aminomethyl) and hydrophobic (methyl) substituents, making it a versatile intermediate in organic synthesis and medicinal chemistry. The amino group enhances solubility in aqueous media and provides a site for further functionalization, while the methyl group contributes to steric effects and lipophilicity .

Properties

CAS No.

2055593-84-3

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-(aminomethyl)-6-methylbenzaldehyde: One common method involves the reduction of 2-(aminomethyl)-6-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

    Hydrogenation of 2-(aminomethyl)-6-methylbenzonitrile: Another method involves the hydrogenation of 2-(aminomethyl)-6-methylbenzonitrile using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.

Industrial Production Methods: Industrial production methods for [2-(aminomethyl)-6-methylphenyl]methanol typically involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(aminomethyl)-6-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or other reduced derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in ethanol or methanol, LiAlH4 in THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: 2-(aminomethyl)-6-methylbenzaldehyde or 2-(aminomethyl)-6-methylbenzoic acid.

    Reduction: 2-(aminomethyl)-6-methylbenzylamine.

    Substitution: 2-(aminomethyl)-6-methylbenzyl chloride or bromide.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [2-(aminomethyl)-6-methylphenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Research: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving aminomethyl and hydroxyl groups.

Medicine:

    Drug Development: It serves as a building block in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins with specific functional properties.

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-6-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Aminomethyl vs. Phenol/Chloro/Nitro Groups: The aminomethyl group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to chloro (electron-withdrawing) or nitro (strongly electron-withdrawing) substituents. This makes the target more reactive in alkylation or acylation reactions . Phenol derivatives (e.g., 2-(aminomethyl)-6-methylphenol hydrochloride) exhibit higher acidity (pKa ~10 for -OH vs. ~15 for benzyl alcohol), influencing solubility and interaction with biological targets .
  • Ethanol vs. Methanol Side Chains: The ethanol chain in 2-(2-amino-6-chlorophenyl)ethanol introduces a longer alkyl group, which may improve membrane permeability but reduce metabolic stability compared to the shorter methanol group .

Physicochemical Properties

  • Solubility: The target compound’s amine group increases water solubility, whereas chloro and nitro derivatives are more lipophilic. The hydrochloride salt form of 2-(aminomethyl)-6-methylphenol further enhances aqueous solubility .
  • Melting Points: Nitro-substituted derivatives (e.g., (2-methyl-6-nitrophenyl)methanol) typically exhibit higher melting points due to stronger intermolecular dipole interactions .

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